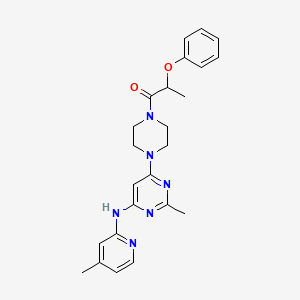

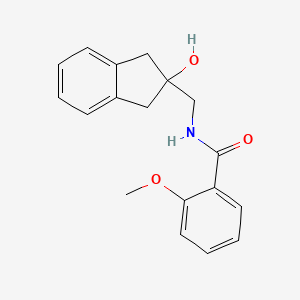

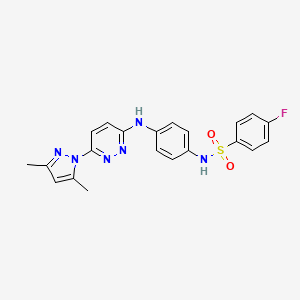

1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. One of their carbon atoms is replaced by a nitrogen atom . They are involved in many biological processes and are part of the structure of several larger molecules, including certain vitamins and nucleotides in DNA and RNA .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex and varies depending on the specific compound. Generally, it involves the reaction of an appropriate starting material with a reagent that introduces the pyrimidine ring .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of these rings may influence the compound’s reactivity and biological activity.Chemical Reactions Analysis

The chemical reactions of this compound would depend on its specific structure and the conditions under which it is reacted. Pyrimidine derivatives can undergo a variety of reactions, including substitutions and additions .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

This compound has shown potential in the field of anti-fibrosis research . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds derived from this chemical structure have been found to effectively inhibit the expression of collagen . This makes it a potential candidate for the development of treatments for diseases characterized by excessive collagen deposition, such as fibrosis .

Reduction of Hydroxyproline Content

The compound has been shown to reduce the content of hydroxyproline in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its reduction indicates a potential anti-fibrotic effect .

Medicinal Chemistry

The unique structure of this compound allows for various applications in medicinal chemistry. It can be used as a building block in the synthesis of a wide range of pharmacologically active compounds.

Drug Discovery

This compound is a valuable asset in drug discovery. Its unique structure and potential biological activities make it a promising candidate for the development of new drugs.

Molecular Biology Studies

The compound can also be used in molecular biology studies. Its unique structure and potential biological activities can provide valuable insights into the molecular mechanisms of various biological processes.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with a similar pyridopyrimidine structure have been known to target specific enzymes . For instance, CDK4/6 inhibitors, which include compounds with a pyridopyrimidine moiety, target specific enzymes called CDK4 and CDK6 .

Mode of Action

Cdk4/6 inhibitors, which include compounds with a pyridopyrimidine moiety, disrupt the signals that stimulate the proliferation of malignant (cancer) cells . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cell proliferation.

Biochemical Pathways

Compounds with a similar pyridopyrimidine structure have been known to affect various biochemical pathways . For instance, CDK4/6 inhibitors disrupt the signals that stimulate the proliferation of malignant (cancer) cells , which suggests that the compound might affect similar pathways.

Result of Action

Compounds with a similar pyridopyrimidine structure have been known to exhibit diverse types of biological and pharmaceutical activities . For example, some pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-17-9-10-25-21(15-17)28-22-16-23(27-19(3)26-22)29-11-13-30(14-12-29)24(31)18(2)32-20-7-5-4-6-8-20/h4-10,15-16,18H,11-14H2,1-3H3,(H,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYQEHMFEBIDJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)

![Ethyl 4-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2842901.png)

![5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2842902.png)

![N-Ethyl-1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2842903.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2842915.png)